
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the nucleophilic and electrophilic allylation of a bis-Boc-carbonate derived from 2-methylene-1,3-propane diol . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrrolidine ring.
Applications De Recherche Scientifique
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new drugs and studying biological pathways.
Medicine: Its potential therapeutic properties are explored for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding to target proteins and enzymes, influencing biological activity . The compound’s effects are mediated through these interactions, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolopyrazine derivatives
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ability to form stable complexes with various targets makes it a valuable compound in medicinal chemistry and other fields.
Propriétés
Numéro CAS |
58039-29-5 |
|---|---|
Formule moléculaire |
C7H15N3 |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(1-propan-2-ylpyrrolidin-3-ylidene)hydrazine |
InChI |
InChI=1S/C7H15N3/c1-6(2)10-4-3-7(5-10)9-8/h6H,3-5,8H2,1-2H3 |
Clé InChI |
DGCDZBJIDNGJKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(=NN)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


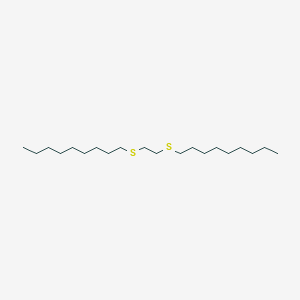
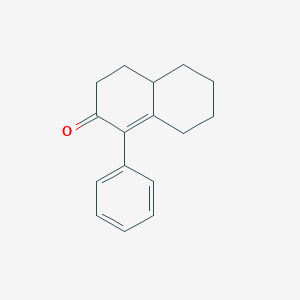

methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
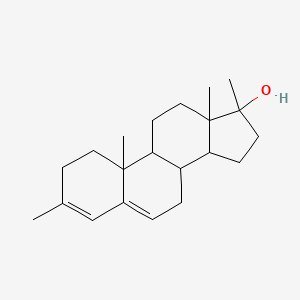
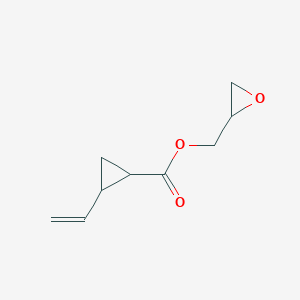

![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)
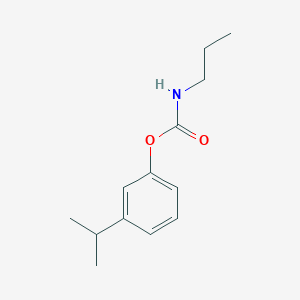

![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
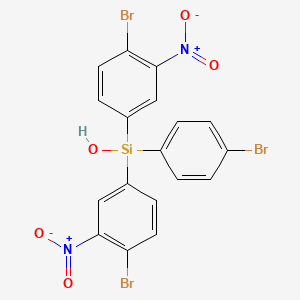
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)
